9,9-Bis[4-(4-aminophenoxy)phenyl]fluorene
Overview
Description
9,9-Bis[4-(4-aminophenoxy)phenyl]fluorene is a fluorene derivative with two aminophenyl substituents on the 9-position . It is partially conjugated and can be developed as a dopant-free organic hole transporting material in inverted perovskite solar cells .
Synthesis Analysis
The synthesis of aromatic polyamides containing ether and bulky xanthene groups from a diacyl chloride monomer, 9,9-bis[4-(chloroformylphenoxy)phenyl]xanthene, or a diamine monomer, 9,9-bis[4-(4-aminophenoxy) phenyl]xanthene has been described . Another method involves the condensation of phenoxyethanol with fluoren-9-one using a Ti 4+ cation-exchanged montmorillonite as a strong solid acid catalyst .Molecular Structure Analysis
The structure of the aramids is based on the rigid aromatic amide linkage, which is responsible for the outstanding properties of these materials . Highly directional and efficient interchain hydrogen bonds are established, giving rise to materials with high crystallization tendency and extremely high cohesive energy density .Chemical Reactions Analysis
Aromatic polyamides, wholly aromatic polyamides, or the shorter form aramids, stand for synthetic polyamides comprised >85% by amide groups (–CO–NH–) bound directly to two aromatic rings . These polymers are categorized as high-performance materials because of their outstanding mechanical strength and superior high thermal resistance .Scientific Research Applications
Polyamides and Polyimides Synthesis
9,9-Bis[4-(4-aminophenoxy)phenyl]fluorene has been utilized in the synthesis of polyamides and polyimides, exhibiting high thermal stability and solubility in various polar solvents. These materials show potential for use in creating transparent and flexible films with high glass transition temperatures, making them suitable for high-performance applications (Yang & Lin, 1993).
Properties of Poly(amide-imide)s
The compound has been used to synthesize poly(amide-imide)s, which are amorphous, soluble in polar solvents, and capable of forming transparent, flexible films. These polymers exhibit high thermal stability, with glass transition temperatures ranging from 263-315°C and weight loss temperatures above 510°C in nitrogen, indicating their potential for high-temperature applications (Yang & Lin, 1996).
High-Purity Synthesis Methods
Research has been conducted on synthesizing high-purity 9,9-bis(4-hydroxyphenyl)-fluorene, a precursor to this compound, using cationic ion-exchange resin as a catalyst. This process has numerous applications, particularly as a monomer or modifier for heat-resistant adhesives and high-performance materials (Liu et al., 2008).
Semifluorinated Poly(ether amide)s
The compound has been used in the synthesis of semifluorinated poly(ether amide)s, which display high thermal stability, glass transition temperature, and tensile strength. These materials have applications in gas transport, with their optically transparent membranes showing high gas permeability and selectivity, surpassing current industry standards (Bandyopadhyay et al., 2014).
Fluorene-Containing Functional Materials
Fluorene compounds, including 9,9-bis(4-hydroxylphenyl)fluorene, have wide applications in polymers, OLED materials, and pharmaceuticals. Their thermal stability and reactivity make them valuable in various research fields, from materials science to medicine (Ji-ping, 2011).
Aromatic Polyamides with Fluorene Groups
New aromatic polyamides containing ether and fluorenylidene groups have been synthesized using 9,9-bis[4-(4-carboxy-phenoxy)phenyl]fluorene. These polymers are soluble in organic solvents, demonstrate high thermal stability, and can be used to create transparent, flexible films, making them suitable for advanced material applications (Hsiao, Yang & Lin, 1999).
Bismaleimide Monomers and Resins
Novel bismaleimide (BMI) monomers based on 9,9-bis(4-hydroxyphenyl)fluorene have been synthesized for use in resins. These monomers offer easy solution processing and demonstrate good thermal stability, broadening their potential applications in advanced composites and coatings (Zhang et al., 2014).
Sulfonated Poly(ether sulfone)
The compound has been used in creating sulfonated poly(ether sulfone)s for fuel cell applications. These materials show high ionic exchange capacity, thermal and oxidative stability, and excellent proton conductivity, indicating their potential in energy technologies (Wang et al., 2012).
Mechanism of Action
Target of Action
The primary target of 9,9-Bis[4-(4-aminophenoxy)phenyl]fluorene (BAOFL) is the electronic and optical properties of organic light-emitting diodes (OLEDs) and photovoltaic devices . It serves as a material for the electron transport layer and the fluorescent layer in these devices .
Mode of Action
BAOFL interacts with its targets by enhancing the electronic and optical performance of OLEDs and photovoltaic devices . It provides good electronic and optical properties, thereby improving the luminous efficiency of OLEDs .
Biochemical Pathways
It’s known that baofl plays a crucial role in the electron transport and light emission processes in oleds .
Pharmacokinetics
It’s known that baofl is a pale yellow solid that can dissolve in some organic solvents such as ethanol, acetone, and dichloromethane .
Result of Action
The result of BAOFL’s action is the enhancement of the performance of OLEDs and photovoltaic devices. It improves the luminous efficiency of OLEDs and the photoelectric performance of photovoltaic devices .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that this compound is used in the synthesis of high thermal stability aromatic polyimides and epoxy resins . These materials are resistant to heat decomposition and oxidative degradation, and they possess good electrical insulation and mechanical properties . They are widely used in optoelectronic materials, adhesive materials, composite fiber materials, and film materials .
Cellular Effects
As a component in the synthesis of materials used in optoelectronics, it may indirectly influence cellular processes through its role in these materials .
Molecular Mechanism
It is known that this compound is used in the synthesis of materials that have high thermal stability and resistance to oxidative degradation .
Temporal Effects in Laboratory Settings
It is known that the materials synthesized using this compound have high thermal stability .
Properties
IUPAC Name |
4-[4-[9-[4-(4-aminophenoxy)phenyl]fluoren-9-yl]phenoxy]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H28N2O2/c38-27-13-21-31(22-14-27)40-29-17-9-25(10-18-29)37(35-7-3-1-5-33(35)34-6-2-4-8-36(34)37)26-11-19-30(20-12-26)41-32-23-15-28(39)16-24-32/h1-24H,38-39H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPIFOPXTAGGSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)OC5=CC=C(C=C5)N)C6=CC=C(C=C6)OC7=CC=C(C=C7)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 9,9-Bis[4-(4-aminophenoxy)phenyl]fluorene (BAOFL)?
A1: this compound (BAOFL) is an aromatic diamine monomer characterized by a central fluorene unit flanked by two phenyl rings, each connected via an ether linkage to another phenyl ring bearing an amine group. While the provided abstracts don't explicitly state its molecular formula and weight, these can be deduced from its structure. Spectroscopic data, such as NMR or FTIR, are not provided in these abstracts but would be essential for confirming its structure and purity.
Q2: How does BAOFL influence the properties of epoxy resins when used as a curing agent?
A2: BAOFL significantly impacts the curing kinetics and properties of epoxy resins. Research has shown that the incorporation of flexible aryl ether linkages within BAOFL's structure enhances the curing reactivity between its amino groups and epoxy groups in the resin system []. This results in cured polymers with desirable properties such as higher glass transition temperatures (Tg), indicating increased thermal stability, and lower rigidity compared to similar fluorenyl diamine curing agents lacking the aryl ether linkages []. For example, epoxy resins cured with BAOFL exhibited Tg values ranging from 206-248 °C and storage modulus of 2.54-2.94 GPa [].
Q3: What is the thermal stability of polymers derived from BAOFL?
A3: Polymers synthesized using BAOFL as a building block demonstrate excellent thermal stability. For instance, poly(amide-imide)s incorporating BAOFL exhibit 10% weight loss temperatures exceeding 510 °C under nitrogen atmosphere []. This high thermal stability makes these polymers suitable for applications requiring resistance to high temperatures.
Q4: What are the potential applications of BAOFL-based polymers?
A5: Given their excellent thermal stability, good solubility in organic solvents [], and potential for low dielectric constants [], polymers incorporating BAOFL are attractive for various applications:
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